
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol is a chemical compound with the molecular formula C12H9F3O3. It is known for its unique structure, which includes both methoxy and trifluoromethoxy groups attached to a naphthalene ring.
Preparation Methods
The synthesis of 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Naphthalene Derivative Preparation: The process begins with the preparation of a naphthalene derivative, which is then functionalized to introduce the methoxy group at the 6-position.
Chemical Reactions Analysis
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of hydroxylated or deoxygenated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antibacterial activity.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: Researchers explore its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit key enzymes involved in bacterial fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane synthesis, leading to bacterial cell death . Molecular docking studies have shown that this compound can effectively bind to the active site of these enzymes, highlighting its potential as a novel antibacterial agent .
Comparison with Similar Compounds
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol can be compared with other naphthalene derivatives that possess similar functional groups. Some similar compounds include:
6-Methoxy-2-naphthol: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
3-Trifluoromethoxy-2-naphthol: This compound lacks the methoxy group at the 6-position, which can influence its reactivity and applications.
6-Methoxy-3-(trifluoromethyl)naphthalene:
The presence of both methoxy and trifluoromethoxy groups in this compound makes it unique, providing a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C12H9F3O3 |
|---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C12H9F3O3/c1-17-9-3-2-7-5-10(16)11(6-8(7)4-9)18-12(13,14)15/h2-6,16H,1H3 |
InChI Key |
BQVDPNXAQFNVKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


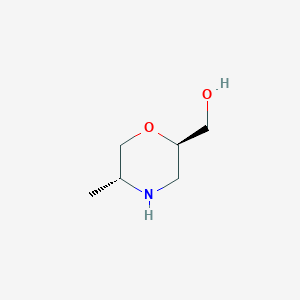

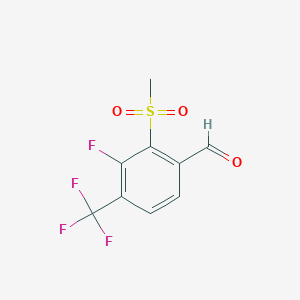

![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)

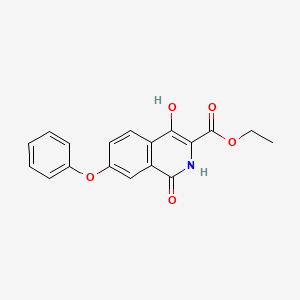
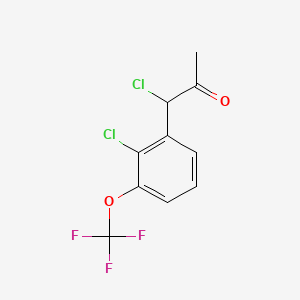
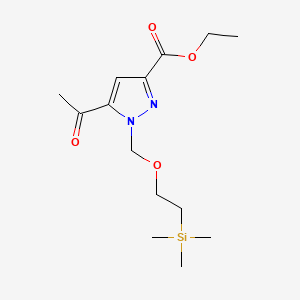
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

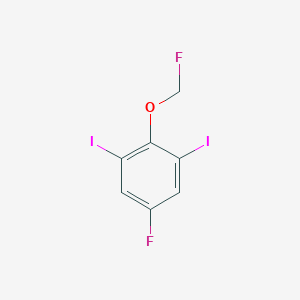
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
